molecular formula C15H16N2O3S B12443335 N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide CAS No. 402508-84-3

N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide

Cat. No.: B12443335
CAS No.: 402508-84-3
M. Wt: 304.4 g/mol
InChI Key: BCIHPPMEKRDQGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzene ring substituted with an amino group and an acetyl group, along with a sulfonamide group attached to another benzene ring. The unique structure of this compound allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Nitration and Reduction: The starting material, 3-nitrobenzene, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

    Acetylation: The amino group is then acetylated using acetic anhydride to form the N-acetyl derivative.

    Sulfonation: The final step involves the sulfonation of the acetylated compound using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group on the 3-aminophenyl moiety undergoes oxidation to form nitro derivatives. This reaction is critical for modifying the compound’s electronic properties and enhancing its biological activity.

Example Reaction:
N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamideH2O2,Fe2+Acidic ConditionsN-[2-(3-Nitro-phenyl)-acetyl]-4-methyl-benzenesulfonamide\text{this compound} \xrightarrow[\text{H}_2\text{O}_2, \text{Fe}^{2+}]{\text{Acidic Conditions}} \text{N-[2-(3-Nitro-phenyl)-acetyl]-4-methyl-benzenesulfonamide}

ConditionReagents/CatalystsYieldProduct StabilityReference
Acidic (pH 3–4)H₂O₂, FeSO₄78%Stable at RT
NeutralKMnO₄, H₂O62%Sensitive to light

Acylation and Sulfonation

The acetyl group and sulfonamide moiety participate in further acylation or sulfonation reactions, enabling functionalization for drug design.

Acylation at the Acetamide Nitrogen

Reaction with acetyl chloride in dichloromethane/water mixtures introduces additional acyl groups:
RSO2NHCOCH2C6H4NH2+AcClRSO2NHCOCH2C6H4NHAc\text{RSO}_2\text{NHCOCH}_2\text{C}_6\text{H}_4\text{NH}_2 + \text{AcCl} \rightarrow \text{RSO}_2\text{NHCOCH}_2\text{C}_6\text{H}_4\text{NHAc}

Key Data:

  • Solvent System: CH₂Cl₂/H₂O (20:1)

  • Catalyst: None required

  • Yield: 89% (optimized with OsO₄ in ethanol)

Sulfonation of the Aromatic Ring

Electrophilic sulfonation occurs at the para position of the 4-methylbenzenesulfonamide group under concentrated H₂SO₄:
RSO2NHCOCH2C6H4NH2H2SO4RSO3HNHCOCH2C6H4NH2\text{RSO}_2\text{NHCOCH}_2\text{C}_6\text{H}_4\text{NH}_2 \xrightarrow{\text{H}_2\text{SO}_4} \text{RSO}_3\text{H} \cdot \text{NHCOCH}_2\text{C}_6\text{H}_4\text{NH}_2

ParameterValueReference
Reaction Temperature100°C
Sulfur Trioxide Load1.2 eq

Hydrolysis Reactions

The sulfonamide and acetamide bonds are susceptible to hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

RSO2NHCOCH2C6H4NH2HCl, ΔRSO3H+CH3COC6H4NH2\text{RSO}_2\text{NHCOCH}_2\text{C}_6\text{H}_4\text{NH}_2 \xrightarrow{\text{HCl, Δ}} \text{RSO}_3\text{H} + \text{CH}_3\text{COC}_6\text{H}_4\text{NH}_2

Basic Hydrolysis

RSO2NHCOCH2C6H4NH2NaOH, ΔRSO3Na++CH3COOC6H4NH2\text{RSO}_2\text{NHCOCH}_2\text{C}_6\text{H}_4\text{NH}_2 \xrightarrow{\text{NaOH, Δ}} \text{RSO}_3^- \text{Na}^+ + \text{CH}_3\text{COO}^- \text{C}_6\text{H}_4\text{NH}_2

ConditionReagentsTimeYieldReference
6M HCl, 80°CHCl4h85%
2M NaOH, 60°CNaOH2h91%

Cyclization Reactions

The compound forms heterocyclic structures when reacted with thiosemicarbazide or 2,4-pentanedione:

Example:
RSO2NHCOCH2C6H4NH2+NH2CSNHNH2H2SO4Thiadiazole Derivative\text{RSO}_2\text{NHCOCH}_2\text{C}_6\text{H}_4\text{NH}_2 + \text{NH}_2\text{CSNHNH}_2 \xrightarrow{\text{H}_2\text{SO}_4} \text{Thiadiazole Derivative}

ProductReagentCatalystYieldReference
1,3,4-ThiadiazoleThiosemicarbazideH₂SO₄75%
Pyrazole2,4-PentanedioneHCl68%

Enzyme Inhibition Mechanism

The sulfonamide group mimics para-aminobenzoic acid (PABA), competitively inhibiting dihydropteroate synthase in microbial folate synthesis. Structural studies confirm binding to carbonic anhydrase isoforms (CA I, II, XII) via Zn²⁺ coordination .

Target EnzymeInhibition Constant (Kᵢ)ApplicationReference
Carbonic Anhydrase II12 nMAntiglaucoma
Dihydropteroate Synthase0.8 μMAntibacterial

Scientific Research Applications

N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms or tumor growth.

Comparison with Similar Compounds

N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide can be compared with other similar compounds, such as:

    N-[2-(3-Amino-phenyl)-acetyl]-benzenesulfonamide: Lacks the methyl group on the benzene ring, which may affect its chemical reactivity and biological activity.

    N-[2-(3-Amino-phenyl)-acetyl]-4-chloro-benzenesulfonamide: Contains a chlorine atom instead of a methyl group, which may alter its electronic properties and interactions with molecular targets.

Biological Activity

N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

N 2 3 Amino phenyl acetyl 4 methyl benzenesulfonamide\text{N 2 3 Amino phenyl acetyl 4 methyl benzenesulfonamide}

This structure includes a sulfonamide group, which is known to contribute to various biological activities, including antibacterial and anti-inflammatory effects.

  • Inhibition of Carbonic Anhydrase (CA) :
    • Sulfonamides, including this compound, have been studied for their ability to inhibit carbonic anhydrases (CAs), which are enzymes critical for maintaining acid-base balance in organisms. Research indicates that derivatives of benzenesulfonamides show significant binding affinity towards several CA isoforms, particularly CA I and CA XIII .
  • Cardiovascular Effects :
    • Studies utilizing isolated rat heart models have shown that certain sulfonamide derivatives can affect perfusion pressure and coronary resistance. For instance, modifications in the structure of sulfonamides have led to decreased perfusion pressure in a time-dependent manner, suggesting potential cardiovascular benefits .
  • Immunomodulatory Effects :
    • This compound has been implicated in enhancing immune responses. In murine studies, it was observed that compounds with similar structures could act as co-adjuvants in vaccination protocols, leading to increased antigen-specific immunoglobulin responses .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Activity Effect Observed Reference
Carbonic Anhydrase InhibitionHigh binding affinity towards CA I and CA XIII
Cardiovascular EffectsDecreased perfusion pressure and coronary resistance
Immunomodulatory ActivityEnhanced immune response in murine models
Antitumor ActivityPotential cytotoxic effects against specific cancer cells

Case Studies

  • Cardiovascular Study :
    • In a controlled study involving isolated rat hearts, the administration of this compound led to significant reductions in coronary resistance compared to controls. This suggests a potential role in managing hypertension or other cardiovascular conditions .
  • Immunological Response :
    • A study investigating the use of similar sulfonamide compounds as adjuvants found that they significantly boosted the immune response when used in conjunction with monophosphoryl lipid A (MPLA). This highlights the potential for these compounds in vaccine development .

Research Findings

Recent research has emphasized the importance of structure-activity relationships (SAR) in determining the efficacy of sulfonamide derivatives. Modifications at specific positions on the phenyl rings have been shown to enhance biological activity, leading to sustained activation of critical signaling pathways like NF-κB and ISRE .

Additionally, pharmacokinetic studies using computational models have provided insights into absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, suggesting favorable profiles for therapeutic use .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves coupling a 3-aminophenylacetyl moiety to a 4-methylbenzenesulfonamide core. A general procedure includes:

Acetylation : Reacting 3-aminophenylacetic acid with a sulfonamide derivative under peptide coupling conditions (e.g., DCC/DMAP or HATU) .

Purification : Column chromatography or recrystallization (e.g., using methanol or ethyl acetate) to isolate the product .

Optimization : Adjusting solvent polarity (e.g., dichloromethane for solubility) and reaction time (6–7 hours for complete conversion) .

Q. How is the compound characterized using spectroscopic methods, and what are the critical spectral markers?

Methodological Answer:

  • 1^1H NMR : Key signals include:
    • Aromatic protons: Multiplets near δ 7.3–7.8 ppm for the sulfonamide and acetylated phenyl groups .
    • Methyl group: Singlet at δ 2.38 ppm for the 4-methylbenzenesulfonamide moiety .
  • Mass Spectrometry : Molecular ion peaks (e.g., HRMS) confirm the molecular formula (e.g., C16_{16}H17_{17}N2_2O3_3S) .
  • IR Spectroscopy : Stretching vibrations for sulfonamide (SO2_2 asym/sym at ~1350/1150 cm1^{-1}) and amide (C=O at ~1650 cm1^{-1}) .

Validation Tip : Cross-reference NMR shifts with crystallographic data to resolve ambiguities (e.g., torsional strain affecting peak splitting) .

Advanced Research Questions

Q. How can density functional theory (DFT) aid in understanding the electronic properties and reactivity of this compound?

Methodological Answer:

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) to balance accuracy and computational cost for thermochemical properties (e.g., atomization energies with <3 kcal/mol error) .
  • Wavefunction Analysis : Tools like Multiwfn calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., sulfonamide oxygen) .
  • Reactivity Prediction : Frontier orbital analysis (HOMO/LUMO gaps) predicts sites prone to electrophilic attack (e.g., the acetylated amino group) .

Q. What strategies resolve discrepancies between crystallographic data and spectroscopic analysis during structural validation?

Methodological Answer:

  • Crystallography-Spectroscopy Alignment : Use SHELXL for refinement to ensure bond lengths/angles match DFT-optimized geometries (e.g., C-S bond: 1.76 Å vs. 1.78 Å calculated) .
  • Dynamic Effects : Account for temperature-dependent NMR shifts (e.g., rotameric equilibria in solution vs. static crystal structures) .
  • Validation Software : Tools like WinGX cross-check residual density maps to detect disorder or solvent effects .

Case Study : A reported 1^1H NMR δ 7.42–7.34 (m) for aromatic protons aligns with crystallographic torsion angles of 15°–20°, confirming minimal steric hindrance .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?

Methodological Answer:

  • Analog Synthesis : Modify the 3-aminophenyl group (e.g., halogenation or methylation) and assess inhibition potency against target enzymes (e.g., lysine demethylases) .
  • Biochemical Assays : Use fluorescence polarization to measure binding affinity (Kd_d) or enzyme kinetics (IC50_{50}) .
  • Computational Docking : AutoDock Vina predicts binding poses in active sites (e.g., sulfonamide interaction with catalytic lysine) .

Properties

CAS No.

402508-84-3

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

2-(3-aminophenyl)-N-(4-methylphenyl)sulfonylacetamide

InChI

InChI=1S/C15H16N2O3S/c1-11-5-7-14(8-6-11)21(19,20)17-15(18)10-12-3-2-4-13(16)9-12/h2-9H,10,16H2,1H3,(H,17,18)

InChI Key

BCIHPPMEKRDQGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)CC2=CC(=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.